Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate
Overview
Description
The compound “Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This compound also has a fluorophenyl group attached, which suggests that it may have interesting chemical and physical properties due to the presence of the highly electronegative fluorine atom .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by several factors including the presence of the benzofuran ring, the fluorophenyl group, and the ester group. The reactivity of this compound could be explored through various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its functional groups .Scientific Research Applications
Crystallographic Analysis
The crystal structure of compounds related to Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been extensively studied. The crystallographic analysis reveals the importance of hydrogen bonds in the crystal packing of these compounds, highlighting the role of co-crystallized water molecules as strong hydrogen bond donors and acceptors (Yeong et al., 2018).
Antimicrobial and Antioxidant Properties
Compounds structurally similar to Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated significant antimicrobial and antioxidant properties. These compounds have been synthesized and screened in vitro for their activities, indicating pharmaceutical potential (Raghavendra et al., 2016).
Antitumor Activity
Research on amino acid ester derivatives containing 5-fluorouracil, which shares a functional group similarity with Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, has shown potential antitumor activity against leukemia and liver cancer. This opens a pathway for the synthesis of novel compounds with similar structures to explore their application in cancer treatment (Xiong et al., 2009).
Mechanism of Action
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of “Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate”.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-propan-2-yloxy-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-23-20(22)18-16-11-15(24-12(2)3)9-10-17(16)25-19(18)13-5-7-14(21)8-6-13/h5-12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVJHBTVTZBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671856 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
691856-87-8 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-(1-methylethoxy)-3-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691856-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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